N3 meta-Tolyl vs. para-Substituted Phenyl: Pharmacological Divergence in Adenosine A1 Receptor Modulation
In a pharmacophore-based screen of 32 aminothienopyridazine compounds, the N3-(4-tert-butylphenyl) analog (compound 8) was identified as an allosteric modulator of the human A1AR. However, subsequent functional assays revealed that structurally related ATPZ derivatives with alternative N3 substituents act predominantly as antagonists rather than allosteric modulators, with potencies differing by up to approximately 10-fold in ERK1/2 phosphorylation functional assays [1]. The target compound bears an N3-(m-tolyl) group (3-methylphenyl), which presents a distinct steric and electronic environment compared to the 4-tert-butylphenyl lead—specifically, the meta-methyl substitution alters the dihedral angle between the N3-aryl ring and the pyridazinone plane, and reduces electron donation relative to the para-tert-butyl group. This difference in substitution pattern is predicted to shift the compound's pharmacological profile from allosteric modulation toward competitive antagonism, consistent with the SAR trends established across the A1AR ATPZ series [1].
| Evidence Dimension | Functional modality (allosteric modulator vs. antagonist) at human adenosine A1 receptor and potency in ERK1/2 phosphorylation assay |
|---|---|
| Target Compound Data | N3-(m-tolyl) substitution; predicted antagonist profile (exact A1AR IC50 for this specific compound not reported in identified primary literature) |
| Comparator Or Baseline | Compound 8 (N3-(4-tert-butylphenyl) analog, ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate): allosteric modulator of A1AR; functional potency in ERK1/2 phosphorylation assay approximately 10-fold range across derivatives |
| Quantified Difference | Functional modality switch (allosteric modulator → antagonist) with up to ~10-fold potency difference across N3-substituted analogs in ERK1/2 functional assays [1] |
| Conditions | Human adenosine A1 receptor; dissociation kinetic assays for allosteric modulation; ERK1/2 phosphorylation functional assays in recombinant cell systems; Journal of Medicinal Chemistry, 2008 [1] |
Why This Matters
Procurement of the m-tolyl analog rather than the 4-tert-butylphenyl lead enables target-engagement studies focused on competitive antagonism rather than allosteric modulation, a critical distinction for GPCR screening cascades where functional modality determines downstream signaling interpretation.
- [1] Valant C, Aurelio L, Urmaliya VB, White PJ, Scammells PJ, Sexton PM, Christopoulos A. 2-Aminothienopyridazines as Novel Adenosine A1 Receptor Allosteric Modulators and Antagonists. Journal of Medicinal Chemistry, 2008, 51(19), 6165–6172. View Source
